
3-Methylbenzenesulfonamide
Overview
Description
3-Methylbenzenesulfonamide, also known as 4-methylbenzenesulfonamide, is an organic compound with the molecular formula C7H9NO2S. It is a derivative of benzenesulfonamide where a methyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbenzenesulfonamide can be synthesized through several methods. One common method involves the reaction of toluene with chlorosulfonic acid to produce 4-methylbenzenesulfonyl chloride, which is then treated with ammonia to yield this compound . The reaction conditions typically involve maintaining a controlled temperature and using a solvent such as dichloromethane.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification using activated carbon to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids under specific conditions.
Reduction Reactions: It can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation Reactions: Major products are sulfonic acids.
Reduction Reactions: The primary products are amines.
Scientific Research Applications
Antimicrobial Activity
3-Methylbenzenesulfonamide exhibits significant antimicrobial properties. It functions by inhibiting the enzyme dihydropteroate synthase , crucial for folic acid synthesis in bacteria. This inhibition prevents bacterial growth, making it a potential candidate for developing new antibacterial agents.
Compound | Activity | Mechanism |
---|---|---|
This compound | Antibacterial | Inhibition of folic acid synthesis |
Anticancer Research
Research indicates that this compound may induce apoptosis in cancer cells. Studies have shown its effectiveness against certain cancer cell lines, suggesting its potential use in cancer therapy.
- Case Study : A study demonstrated that derivatives of sulfonamides could inhibit carbonic anhydrase IX (CA IX), leading to apoptosis in MDA-MB-231 breast cancer cells with significant increases in annexin V-FITC percent, indicating enhanced cell death rates compared to controls .
Sulfonamides like this compound are being investigated for their anti-inflammatory properties. They may inhibit enzymes involved in inflammatory pathways, providing therapeutic benefits in conditions such as arthritis.
Biological Activity | Target Enzyme | Effect |
---|---|---|
Anti-inflammatory | Various enzymes | Reduced inflammation markers |
Industrial Applications
In industrial settings, this compound serves as an intermediate in the synthesis of specialty chemicals and materials. Its unique properties allow it to enhance the performance of polymers and other materials.
Material Science
The compound is utilized in developing advanced materials due to its functional groups that can modify material properties.
Chemical Processes
It acts as a catalyst or additive in various chemical processes, enhancing reaction rates and yields.
Mechanism of Action
The mechanism of action of 3-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in various physiological processes. By inhibiting these enzymes, the compound can affect processes such as fluid secretion, bone resorption, and pH regulation . The pathways involved include the inhibition of enzyme activity and subsequent disruption of metabolic processes.
Comparison with Similar Compounds
Benzenesulfonamide: Lacks the methyl group, making it less hydrophobic compared to 3-methylbenzenesulfonamide.
4-Methylbenzenesulfonamide: Another name for this compound, highlighting the position of the methyl group.
N-Methylbenzenesulfonamide: Contains an additional methyl group on the nitrogen atom, altering its chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to inhibit carbonic anhydrase enzymes with high selectivity makes it valuable in medicinal chemistry .
Biological Activity
3-Methylbenzenesulfonamide, also known as m-toluenesulfonamide, is a sulfonamide compound with notable biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.
This compound is characterized by the presence of a methyl group on the benzene ring, enhancing its solubility and reactivity. The synthesis typically involves the reaction of toluene with sulfonyl chlorides in the presence of bases. The general reaction can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. For instance, a study reported that related compounds exhibited significant inhibitory effects on various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and breast cancer (MCF-7) cells. The most active derivatives showed IC50 values ranging from 1.52 to 6.31 μM, indicating potent anticancer activity .
Table 1: Anticancer Activity of Sulfonamide Derivatives
Compound | Cell Line | IC50 (μM) | Selectivity Ratio |
---|---|---|---|
4e | MDA-MB-231 | 1.52 | 5.5 |
4g | MCF-7 | 6.31 | 17.5 |
4h | MCF-10A | N/A | N/A |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. A study found that related compounds exhibited significant antibacterial activity against various strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.45 to 6.72 mg/mL .
Table 2: Antimicrobial Activity of Sulfonamide Derivatives
Compound | Bacterial Strain | MIC (mg/mL) |
---|---|---|
4d | E. coli | 6.72 |
4h | S. aureus | 6.63 |
4a | Mixed Strains | 6.45 - 6.67 |
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, sulfonamides like this compound have demonstrated anti-inflammatory properties. In vivo studies indicated that certain derivatives significantly inhibited carrageenan-induced paw edema in rats, showcasing their potential as anti-inflammatory agents .
Case Study: Anticancer Screening
In a recent screening of novel heteroaryl N-benzyl sulfonamides, several compounds were identified as hits against H293 cancer cells using a CellTiter-Glo assay. The results indicated that the presence of sulfonamide moieties significantly enhanced cytotoxicity compared to controls .
Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial effects of various benzenesulfonamides against clinical isolates of E. coli and S. aureus. The findings revealed that specific substitutions on the benzene ring could enhance antibacterial efficacy, providing insights into structure-activity relationships .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methylbenzenesulfonamide derivatives in academic research?
- Methodology : The synthesis often involves sulfonylation of methyl-substituted aniline intermediates. For example, coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) are effective for forming sulfonamide bonds. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement. Derivatives like N-((3s,5s,7s)-Adamantan-1-yl)-3-methylbenzenesulfonamide have been synthesized via sequential amidation and sulfonylation steps, achieving yields up to 84% .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodology : Use a combination of -NMR and -NMR to confirm substituent positions and sulfonamide bond formation. For example, -NMR signals at δ 7.58–7.62 (aromatic protons) and δ 2.39 (methyl group) are diagnostic for 3-methyl substitution . Mass spectrometry (ESI-MS) and IR spectroscopy further validate molecular weight and functional groups.
Q. What analytical methods are used to determine the purity of 3-Methylbenzenetrisulfonamide compounds?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity (>98%). Reverse-phase columns (C18) and mobile phases like acetonitrile/water (with 0.1% formic acid) provide reliable separation. TLC (silica gel, ethyl acetate/hexane) offers rapid qualitative analysis .
Q. What are the best practices for safely handling and storing this compound derivatives?
- Methodology : Use PPE (gloves, goggles) to avoid skin/eye contact. Store in airtight containers at 2–8°C, away from oxidizing agents. Dispose of waste via approved chemical disposal facilities, following protocols like P319 and P501 (e.g., N-Hydroxy-4-methylbenzenesulfonamide requires neutralization before disposal) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data in structural analysis?
- Methodology : Validate computational models (e.g., DFT-optimized geometries) with X-ray crystallography. For example, SHELX programs refine crystal structures to resolve discrepancies in bond angles or torsional strain. Cross-validate NMR chemical shifts with computed -NMR spectra using software like ACD/Labs .
Q. What methodologies are recommended for optimizing reaction yields in complex sulfonamide syntheses?
- Methodology : Screen catalysts (e.g., DMAP for acylation) and solvent systems (e.g., DMF for polar intermediates). For instance, adjusting stoichiometry in 4-(3-(5-Chloro-2-methoxybenzamido)propyl)benzenesulfonyl Chloride synthesis improved yields from 37% to 73% by optimizing reaction time and temperature .
Q. How can structure-activity relationship (SAR) studies be designed for pharmacological agents based on this compound?
- Methodology : Systematically modify substituents (e.g., halogenation at the benzene ring, alkyl chain elongation) and test bioactivity. For example, N-adamantyl derivatives showed enhanced CB2 receptor inverse agonism due to hydrophobic interactions, validated via in vitro binding assays .
Q. What strategies are effective in handling polymorphism during crystallization?
- Methodology : Use solvent-drop grinding or varying cooling rates to induce polymorphic forms. SHELXL refinement can distinguish between polymorphs by analyzing unit cell parameters and hydrogen-bonding networks. For hygroscopic derivatives, employ inert atmospheres during crystallization .
Q. How can researchers validate the binding modes of sulfonamide derivatives in enzyme inhibition studies?
- Methodology : Combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis. For NLRP3 inflammasome inhibitors, X-ray co-crystallography confirmed sulfonamide interactions with the ATP-binding pocket, supported by values .
Q. What are the key considerations when designing metal coordination studies with this compound ligands?
- Methodology : Adjust pH to deprotonate the sulfonamide group for metal chelation. Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer. For example, complexes with Cu(II) or Fe(III) showed distinct absorbance shifts at 450–600 nm, correlating with stability constants .
Properties
IUPAC Name |
3-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZINPVISUVPHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172417 | |
Record name | m-Toluenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1899-94-1 | |
Record name | 3-Methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1899-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Toluenesulphonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Toluenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-toluenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-TOLUENESULPHONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2228F53M9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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